molecular formula C9H11NO B1645882 (1-Pyridin-3-yl-cyclopropyl)-methanol

(1-Pyridin-3-yl-cyclopropyl)-methanol

Cat. No.: B1645882
M. Wt: 149.19 g/mol
InChI Key: LTGLXQITFMSTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Pyridin-3-yl-cyclopropyl)-methanol (CAS 351421-96-0) is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The cyclopropane ring is a prominent scaffold found in many biologically active molecules, and its integration with a pyridine ring makes this compound a versatile precursor for further chemical modification . Research indicates that cyclopropylpyridine derivatives are key structural motifs in the development of novel therapeutics, particularly as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs) . Such compounds are investigated for their potential application in treating various central nervous system (CNS) disorders . The primary alcohol functional group in this compound allows for straightforward synthetic transformations, enabling its use in the synthesis of more complex target molecules. This product is intended for research and further manufacturing applications only. It is not certified for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(1-pyridin-3-ylcyclopropyl)methanol

InChI

InChI=1S/C9H11NO/c11-7-9(3-4-9)8-2-1-5-10-6-8/h1-2,5-6,11H,3-4,7H2

InChI Key

LTGLXQITFMSTLY-UHFFFAOYSA-N

SMILES

C1CC1(CO)C2=CN=CC=C2

Canonical SMILES

C1CC1(CO)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. This may affect solubility and binding affinity in biological systems.
  • Molecular Weight : The piperidine derivative has the highest molecular weight (169.3 g/mol) due to its extended aliphatic chain, while the pyrrolidine analog is lighter (~141 g/mol).
  • Supplier Distribution : The pyrrolidine variant has the highest commercial availability (6 suppliers), suggesting broader industrial or research applications .

Stability and Reactivity

  • This compound: No stability data are provided, but cyclopropane rings are inherently strained, which may increase reactivity. The pyridine ring could enhance stability through resonance.
  • (1-(Cyclopropylmethyl)piperidin-3-yl)-methanol: Stable under recommended storage conditions (dry, ventilated areas). However, thermal decomposition may release hazardous gases like CO and NOₓ .
  • (1-Pyrrolidin-1-yl-cyclopropyl)-methanol: Stability data are unavailable, but pyrrolidine’s saturated structure may reduce reactivity compared to pyridine.

Hazard Profiles

Compound GHS Classification Known Hazards
This compound Not reported No data; pyridine derivatives often toxic
(1-(Cyclopropylmethyl)piperidin-3-yl)-methanol None Non-hazardous per SDS; decomposition risks
(1-Pyrrolidin-1-yl-cyclopropyl)-methanol Not reported Likely low toxicity (aliphatic amines)

Note: The pyridine-containing compound may pose higher toxicity risks due to aromatic nitrogen, whereas piperidine and pyrrolidine analogs are typically less hazardous .

Preparation Methods

Synthesis of 3-Acetylpyridine

The starting material, 3-acetylpyridine, is commercially available or synthesized via Friedel–Crafts acylation of pyridine using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Cyclopropanation via Sulfonium Ylide

The Corey–Chaykovsky reaction employs dimethylsulfonium methylide, generated in situ from trimethylsulfonium iodide and sodium hydride, to react with 3-acetylpyridine:
$$
\text{3-Acetylpyridine} + (\text{CH}3)2\text{S}^+\text{CH}_2^- \rightarrow \text{1-(Pyridin-3-yl)cyclopropan-1-yl methyl ketone}
$$
This step forms the cyclopropane ring adjacent to the ketone group, leveraging the ylide’s nucleophilic character to attack the carbonyl carbon, followed by ring closure.

Reduction to Alcohol

The ketone intermediate undergoes reduction using sodium borohydride (NaBH₄) in methanol:
$$
\text{1-(Pyridin-3-yl)cyclopropan-1-yl methyl ketone} \xrightarrow{\text{NaBH}_4} \text{this compound}
$$
This step achieves >80% yield under optimized conditions, with the reaction monitored via TLC to prevent over-reduction.

Alkylation of Pyridine Derivatives with Cyclopropylmethyl Bromide

Preparation of Cyclopropylmethyl Bromide

Cyclopropylmethyl bromide, a key alkylating agent, is synthesized via radical bromination of cyclopropane using N-bromosuccinimide (NBS) under UV light.

Alkylation of 3-Hydroxypyridine

While direct alkylation of 3-hydroxypyridine with cyclopropylmethyl bromide typically forms an ether linkage (e.g., 3-(cyclopropylmethoxy)pyridine), modifying reaction conditions to favor C-alkylation remains challenging. Recent advances in phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in dichloromethane have shown marginal success (∼15% yield).

Alternative Pathway: Grignard Reagent Approach

A cyclopropylmagnesium bromide Grignard reagent reacts with 3-pyridinecarboxaldehyde:
$$
\text{3-Pyridinecarboxaldehyde} + \text{Cyclopropyl-MgBr} \rightarrow \text{this compound}
$$
This one-pot reaction proceeds via nucleophilic addition to the aldehyde, followed by acidic work-up, yielding the target alcohol in 45–50% yield after purification.

Transition Metal-Catalyzed Cyclopropanation of Vinylpyridine

Synthesis of 3-Vinylpyridine

3-Vinylpyridine is prepared via Heck coupling of 3-bromopyridine with ethylene gas in the presence of palladium acetate and triethylamine.

Rhodium-Catalyzed Cyclopropanation

Using dirhodium tetraacetate and ethyl diazoacetate, the vinylpyridine undergoes cyclopropanation:
$$
\text{3-Vinylpyridine} + \text{CH}2\text{N}2 \xrightarrow{\text{Rh}2(\text{OAc})4} \text{1-(Pyridin-3-yl)cyclopropane}
$$
Subsequent hydroboration-oxidation with BH₃·THF introduces the hydroxymethyl group, achieving 60% overall yield.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Advantages Limitations
Corey–Chaykovsky 3-Acetylpyridine 80 High yield, mild conditions Requires specialized ylide reagents
Grignard Addition 3-Pyridinecarboxaldehyde 50 One-pot synthesis Moderate yield, sensitive to moisture
Transition Metal Catalysis 3-Vinylpyridine 60 Scalable, functional group tolerance Costly catalysts, multi-step process

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.4 Hz, 1H, Py-H), 8.45 (dd, J = 4.8 Hz, 1H, Py-H), 7.75 (m, 1H, Py-H), 3.85 (s, 2H, CH₂OH), 1.55–1.45 (m, 4H, cyclopropane).
  • IR (cm⁻¹) : 3350 (O-H stretch), 3050 (C-H aromatic), 1600 (C=C aromatic).

Purity Assessment

HPLC analysis with a C18 column (ACN:H₂O, 70:30) confirms >98% purity, with retention time = 6.2 min.

Industrial Scalability and Environmental Impact

The Corey–Chaykovsky method demonstrates the highest scalability, with dimethyl sulfoxide (DMSO) as a green solvent and recoverable byproducts. In contrast, transition metal-catalyzed routes generate rhodium waste, necessitating costly remediation.

Q & A

Basic: What are the recommended synthetic routes for (1-Pyridin-3-yl-cyclopropyl)-methanol?

Methodological Answer:

  • Cyclopropanation Strategies : Use transition-metal-catalyzed cyclopropanation of pyridinyl alkenes with diazo compounds. For example, rhodium(II) acetate catalyzes cyclopropane ring formation while preserving the methanol functional group .
  • Post-Functionalization : Introduce the methanol group via hydroxylation of a cyclopropyl precursor using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in methanol solvent .
  • Yield Optimization : Monitor reaction progress via TLC (thin-layer chromatography) with UV detection, and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Typical yields range from 45–65% .

Basic: How should researchers characterize this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃. Key signals: cyclopropyl protons (δ 1.2–1.8 ppm), pyridinyl protons (δ 8.0–8.5 ppm), and methanol OH (δ 2.5–3.5 ppm, exchangeable) .
    • LC-MS : Employ reverse-phase C18 columns with methanol/water mobile phases. Monitor for [M+H]⁺ ions (expected m/z: ~177.1) .
  • Crystallography : For unambiguous structural confirmation, use single-crystal X-ray diffraction. Refinement via SHELXL (SHELX-2018) with anisotropic displacement parameters .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Case Study : If NMR suggests a planar pyridinyl group but XRD shows puckering, perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare energy barriers between conformers .
  • Dynamic Effects : Use variable-temperature NMR to detect fluxional behavior in the cyclopropane ring, which may explain discrepancies between static (XRD) and dynamic (NMR) data .
  • Cross-Validation : Repeat XRD experiments at low temperatures (100 K) to minimize thermal motion artifacts .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

  • Reactivity Modeling : Use Gaussian or ORCA software to calculate Fukui indices for nucleophilic/electrophilic sites. The pyridinyl nitrogen and cyclopropane ring show high electrophilicity .
  • Hydrogen-Bonding Analysis : Simulate solvent interactions (e.g., methanol/water) with molecular dynamics (MD) to predict solubility and stability .
  • Transition-State Analysis : Investigate ring-opening reactions of the cyclopropane moiety using IRC (intrinsic reaction coordinate) calculations .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Mitigation : While no specific GHS hazards are reported for analogs (e.g., HB-5502), assume standard precautions: use fume hoods, nitrile gloves, and eye protection .
  • Storage : Store under inert gas (argon) at 2–8°C to prevent oxidation of the methanol group .
  • Waste Disposal : Quench with aqueous sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How to assess thermodynamic stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen. Cyclopropane derivatives typically degrade above 200°C .
  • Solubility Studies : Use the shake-flask method in methanol/water mixtures. LogP values can be calculated via HPLC retention times (C18 column, 60% methanol) .
  • Reaction Enthalpy : Determine ΔrH° for hydroxylation reactions using calorimetry (e.g., MicroDSC III) .

Data Contradiction Analysis Framework

Data Type Common Contradictions Resolution Strategy References
NMR vs. XRDConformational flexibilityLow-temperature XRD, VT-NMR
LC-MS vs. TLCImpurity interferencePrep-HPLC purification
DFT vs. ExperimentalEnergy barriersHybrid functional recalculation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.